molecular formula C18H21N3O4 B2798082 2-[4-(4-methylphenyl)-2,5-dioxo-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl]-N-propylacetamide CAS No. 1775370-54-1

2-[4-(4-methylphenyl)-2,5-dioxo-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl]-N-propylacetamide

Cat. No. B2798082
CAS RN: 1775370-54-1
M. Wt: 343.383
InChI Key: YVAYNPLBWVJNCF-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine, which is a basic aromatic ring structure found in many important biomolecules, such as DNA and RNA. Pyrimidine derivatives have been studied for their potential in medical and pharmaceutical applications .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring and the addition of various functional groups. Without specific information on the compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, is quite complex. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also appears to have a furo ring, which is a five-membered ring with one oxygen atom and four carbon atoms .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the specific functional groups present in the molecule. For example, the pyrimidine ring might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence and position of functional groups, the overall size and shape of the molecule, and the presence of any chiral centers .

Scientific Research Applications

Synthesis and Biological Activity

Antitumor Activities : Research on pyrimidine derivatives has shown selective antitumor activities, highlighting the potential of these compounds in cancer therapy. The stereochemistry, notably the R-configuration, contributes to their selective action against tumor cells (Xiong Jing, 2011).

Antimicrobial and Antitubercular Activities : Pyrimidine-azetidinone analogues have been synthesized and assessed for their antimicrobial against bacterial and fungal strains, and in vitro antituberculosis activity. These findings suggest a framework for designing antibacterial and antituberculosis compounds (M. Chandrashekaraiah et al., 2014).

Anti-Inflammatory and Analgesic Activities : Synthesized pyrimidine derivatives have demonstrated significant anti-inflammatory and analgesic effects in preclinical models, providing insights into the development of new therapeutic agents for inflammation and pain management (S. Sondhi et al., 2009).

Anticancer and Anti-5-lipoxygenase Agents : Novel pyrazolopyrimidine derivatives have shown anticancer activity against several cancer cell lines and 5-lipoxygenase inhibitory activity, indicating their potential as dual-function therapeutic agents (A. Rahmouni et al., 2016).

Supramolecular Chemistry

Hydrogen-bonded Supramolecular Assemblies : The dihydropyrimidine functionality has been explored for creating novel crown-containing hydrogen-bonded supramolecular assemblies, demonstrating the versatility of pyrimidine derivatives in the design of complex molecular architectures (M. Fonari et al., 2004).

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties. It’s always important to handle chemical compounds in a safe manner, following all relevant safety protocols .

Future Directions

The study of pyrimidine derivatives is a very active area of research, with potential applications in medicine and other fields. Future research might focus on synthesizing new derivatives, studying their properties, and exploring their potential uses .

properties

IUPAC Name

2-[4-(4-methylphenyl)-2,5-dioxo-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-3-8-19-14(22)9-21-13-10-25-17(23)15(13)16(20-18(21)24)12-6-4-11(2)5-7-12/h4-7,16H,3,8-10H2,1-2H3,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVAYNPLBWVJNCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C2=C(C(NC1=O)C3=CC=C(C=C3)C)C(=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-methylphenyl)-2,5-dioxo-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl]-N-propylacetamide

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